

SBP-7455: A Comparative Guide to a Novel Dual ULK1/ULK2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **SBP-7455** with other known inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), key regulators of autophagy. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

SBP-7455 is a potent and orally active dual inhibitor of ULK1 and ULK2.[1][2][3] It demonstrates high binding affinity and robust inhibition of ULK1/2 enzymatic activity.[1] Compared to its predecessor, SBI-0206965, SBP-7455 exhibits improved potency and druglike properties, making it a valuable tool for investigating the role of autophagy in diseases such as triple-negative breast cancer (TNBC).[1][4][5][6][7] Experimental data indicates that SBP-7455 effectively blocks autophagic flux and shows synergistic cytotoxicity with other anti-cancer agents like PARP inhibitors.[1][5]

Comparative Performance Data

The following tables summarize the quantitative data for **SBP-7455** and other relevant ULK1/ULK2 inhibitors.

Table 1: In Vitro Potency of ULK1/ULK2 Inhibitors



Inhibitor	Target(s)	IC50 (ULK1)	IC ₅₀ (ULK2)	Assay
SBP-7455	ULK1/ULK2	13 nM[2][8][9]	476 nM[2][8][9]	ADP-Glo
SBI-0206965	ULK1/ULK2	108 nM[2]	711 nM[2]	Kinase Assay
ULK-100	ULK1	1.6 nM[2]	-	Kinase Assay
ULK-101	ULK1/ULK2	1.6 nM[2]	30 nM[2]	Kinase Assay
MRT67307	ULK1/ULK2	45 nM[2]	38 nM[2]	Kinase Assay
MRT68921	ULK1/ULK2	2.9 nM[2]	1.1 nM[2]	Kinase Assay
XST-14	ULK1	26.6 nM[2]	-	Kinase Assay

Table 2: Cellular Activity of SBP-7455

Cell Line	Assay	Metric	Value
MDA-MB-468 (TNBC)	Cell Viability	IC50	0.3 μM (72h)[3]

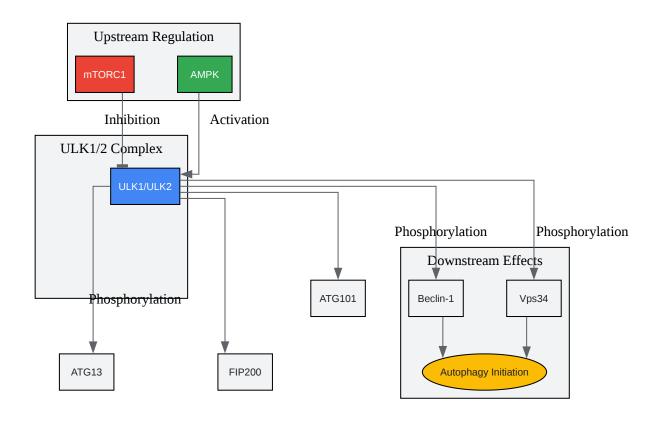
Table 3: Pharmacokinetic Properties of SBP-7455 in Mice

Parameter	Value	Dosing
Tmax	~1 h[3]	30 mg/kg, oral[3]
Cmax	990 nM[3]	30 mg/kg, oral[3]
T ₁ / ₂	1.7 h[3]	30 mg/kg, oral[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

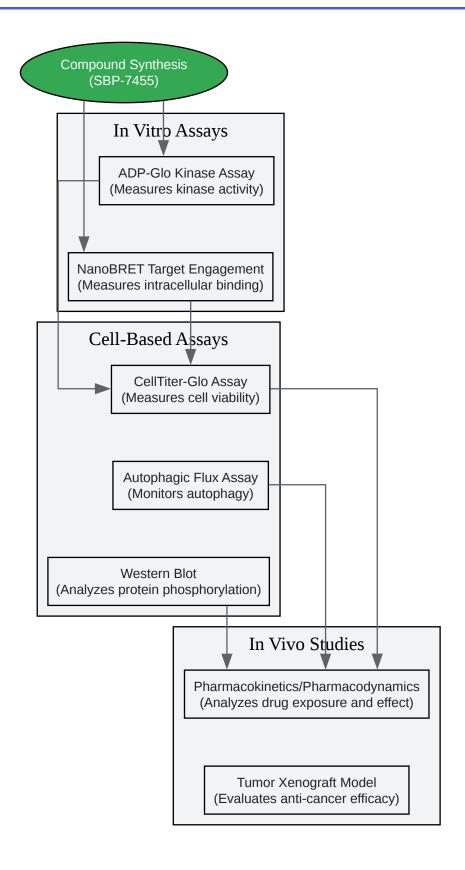




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Caption: ULK1/2 Signaling Pathway in Autophagy Initiation.





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Caption: Experimental Workflow for ULK1/2 Inhibitor Characterization.



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.

- Principle: The assay is performed in two steps. First, the kinase reaction is performed, after which an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.
- Protocol Outline:
 - Prepare a reaction mixture containing the ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.
 - Add the test inhibitor (e.g., SBP-7455) at various concentrations.
 - Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
 - Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
 - Measure the luminescence using a plate reader.
 - Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the extent and duration of drug binding to a specific protein target in living cells.



 Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (e.g., ULK1 or ULK2) and a fluorescently labeled energy transfer probe (tracer) that binds to the active site of the kinase. When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

· Protocol Outline:

- Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-ULK1 or -ULK2 fusion protein.
- Plate the transfected cells in a multi-well plate.
- Add the NanoBRET™ tracer and the test inhibitor (e.g., SBP-7455) at various concentrations.
- Incubate the cells for a specified time (e.g., 2 hours) at 37°C.
- Add the Nano-Glo® Substrate and measure the donor (luciferase) and acceptor (tracer)
 emission signals using a BRET-capable plate reader.
- Calculate the BRET ratio and determine the IC₅₀ values.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

• Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of luciferin to produce a luminescent signal that is proportional to the amount of ATP present.

Protocol Outline:

- Plate cells (e.g., MDA-MB-468) in a multi-well plate and allow them to adhere overnight.
- Treat the cells with the test inhibitor (e.g., SBP-7455) at various concentrations for a specified duration (e.g., 72 hours).



- Add the CellTiter-Glo® Reagent to each well.
- Mix the contents to induce cell lysis and stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

Conclusion

SBP-7455 emerges as a highly potent, orally bioavailable dual ULK1/ULK2 inhibitor with a favorable profile compared to earlier generation inhibitors. Its efficacy in cellular and in vivo models, particularly in the context of triple-negative breast cancer, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. The provided data and protocols offer a solid foundation for researchers to incorporate **SBP-7455** into their studies on autophagy and its role in health and disease.

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